(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide

Pharmaceutical Analysis Structural Chemistry NMR Spectroscopy

This compound, (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide, is a defined stereoisomer within the class of tetrahydropyran carboxamides. It is scientifically recognized as a process-related impurity and degradation product of Ezetimibe, a cholesterol absorption inhibitor, and is cataloged as 'Ezetimibe Tetrahydropyran Impurity' or 'SCH59566'.

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
Cat. No. B8071354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
InChIInChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22?,23?/m1/s1
InChIKeyIBDXWUJVRNPFPE-DDRJZQQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide (Ezetimibe Tetrahydropyran Impurity)


This compound, (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide, is a defined stereoisomer within the class of tetrahydropyran carboxamides [1]. It is scientifically recognized as a process-related impurity and degradation product of Ezetimibe, a cholesterol absorption inhibitor, and is cataloged as 'Ezetimibe Tetrahydropyran Impurity' or 'SCH59566' [2]. Its primary application is as a high-purity reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing .

Structural Specificity Necessitates Precise Selection of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide


Generic substitution is not viable for this compound class due to its use as a critical, structure-specific analytical reference standard [1]. A key report demonstrates that the initially proposed nine-membered ring structure for a major ezetimibe impurity was later corrected to the six-membered tetrahydropyran (oxane) form, which is the core structure of the target compound [2]. The paper explicitly states that pharmacopoeial methods were incapable of detecting this correct structure, underscoring that only a standard with the precisely defined and corrected stereochemistry, as found in the (3R)-configured compound, can ensure accurate identification and quantification [2].

Quantitative Differentiation of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide Against Alternatives


Structural Identity Confirmed Against Incorrectly Assigned Impurity by HMBC NMR

This compound's distinct tetrahydropyran (oxane) core, with a defined (3R) stereochemistry, was confirmed via HMBC NMR after correcting a previous misassignment as a nine-membered ring impurity [1]. This structural correction is critical, as the initially reported nine-membered structure was undetectable by standard pharmacopoeial methods. The correctly identified six-membered ring impurity was found to form at levels as high as 20-30% in the final process step, accounting for lower isolation yields [1].

Pharmaceutical Analysis Structural Chemistry NMR Spectroscopy

Certified Purity Standard for Pharmacopoeial Method Validation

The (3R) compound is supplied as a highly characterized standard under ISO17034 accreditation, with a certified purity of 98% or higher, making it suitable for regulatory applications . This contrasts with research-grade alternatives that may lack certified purity documentation, which is essential for ANDA and NDA filings [1].

Quality Control Method Validation Reference Standards

Procurement Applications for (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide Based on Verified Evidence


Developing Pharmacopoeial Methods for Ezetimibe Impurity A

The confirmed structural identity of this compound as the six-membered oxane impurity, as revealed by HMBC NMR correction of the prior misassignment, establishes it as the authentic reference material for developing HPLC or UPLC methods capable of detecting this previously 'invisible' critical impurity in Ezetimibe active pharmaceutical ingredients (APIs). [1]

ISO17034-Compliant Reference Standard for ANDA Filings

This (3R) compound, when furnished as a 98% pure, ISO17034-certified reference standard, is the appropriate procurement choice for analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) for generic Ezetimibe formulations. Its use ensures compliance with stringent EMA, USP, and JP regulatory requirements. [2]

Quote Request

Request a Quote for (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.